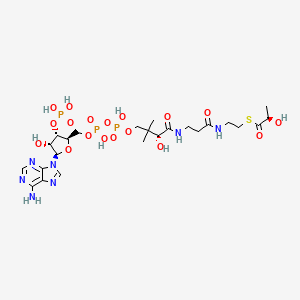
Pravachol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pravastatin Sodium is the sodium salt of pravastatin with cholesterol-lowering and potential antineoplastic activities. Pravastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. In addition, pravastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cells; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.
Pravastatin(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxylic acid group of pravastatin. It is a conjugate base of a pravastatin.
Aplicaciones Científicas De Investigación
Pediatric Hematopoietic Stem Cell Transplant Patients : Pravachol has immune modulatory effects and has shown potential in decreasing the incidence of bronchiolitis obliterans in lung transplant recipients. It might be useful in treating or preventing hematopoietic stem cell transplant-associated bronchiolitis obliterans. In a study involving pediatric HSCT patients with established bronchiolitis obliterans, Pravachol was well-tolerated without significant adverse effects (Duncan, Barry, & Lehmann, 2010).
Elderly Patients : Pravastatin has shown significant reductions in serum total cholesterol and low-density lipoprotein cholesterol levels in elderly patients. It also contributes to reducing coronary events in elderly patients with hypercholesterolemia or normal cholesterol levels, with or at high risk of developing coronary heart disease (Bang & Goa, 2003).
Hypercholesterolemia and Coronary Heart Disease : Pravastatin treatment significantly reduced the incidence of myocardial infarction and death from cardiovascular causes in men with moderate hypercholesterolemia and no history of myocardial infarction (Shepherd et al., 1995).
HDL-Cholesterol and Apolipoprotein A-I : Pravastatin not only reduces low-density lipoprotein (LDL)-cholesterol but also increases high-density lipoprotein (HDL)-cholesterol. An increase in HDL and apoA-I levels under HMG-CoA reductase inhibition indicates an increased production of these components (Schaefer et al., 1999).
Pravastatin in Combination Therapy : In patients with hypercholesterolemia, pravastatin combined with other lipid-lowering agents, such as cholestyramine, has shown enhanced lipid-lowering effects. The combination therapy appears to be particularly effective in patients with severe dyslipidemias (Haria & McTavish, 1997).
Pravastatin's Pharmacological Properties : Pravastatin reduces plasma cholesterol levels by inhibiting de novo cholesterol synthesis and increasing the receptor-mediated catabolism of low-density lipoprotein (LDL). It has been shown to be effective in elderly patients and patients with hypercholesterolemia secondary to conditions like diabetes mellitus or renal disease (McTavish & Sorkin, 1991).
Fast Dissolving Tablets of Pravastatin : Research has also been conducted on formulating fast-dissolving tablets of Pravastatin for improved drug delivery (Kumar & Gunda, 2017).
Comparative Studies with Other Drugs : Comparative studies have been conducted between pravastatin and other drugs such as gemfibrozil, highlighting differences in their impacts on cholesterol-rich and triglyceride-rich lipoproteins (Schweitzer et al., 2002).
Propiedades
Nombre del producto |
Pravachol |
|---|---|
Fórmula molecular |
C23H35O7- |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/p-1/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 |
Clave InChI |
TUZYXOIXSAXUGO-PZAWKZKUSA-M |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





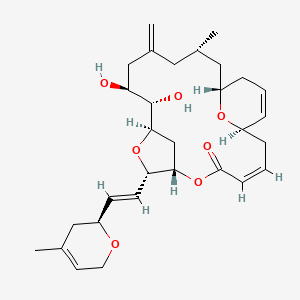
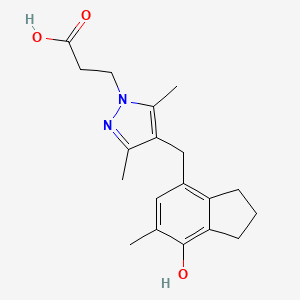
![Calix[5]pyrrole](/img/structure/B1263095.png)
![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)

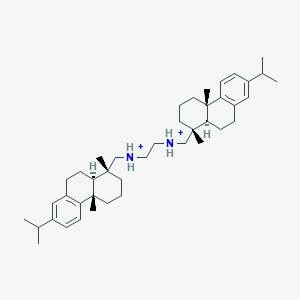
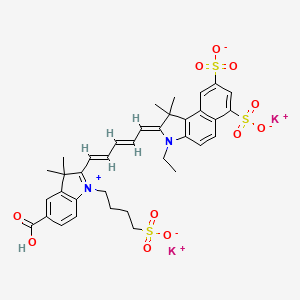
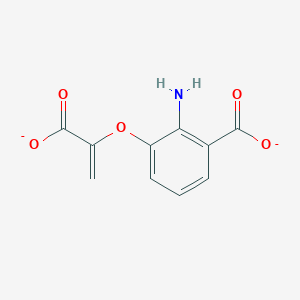
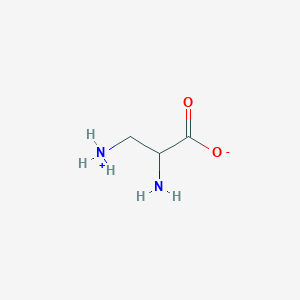
![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)
